4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c1-12-2-8-15(9-3-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLMCZRVIOSOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of a thieno[3,4-c]pyrazole derivative with a brominated benzamide under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrazole- and indole-derived sulfonamides and benzamides reported in the literature. Below is a detailed comparison with three analogs (Compounds 16, 17, and 18) from , which differ in substituents and core heterocycles but retain key functional groups .
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Property | Target Compound | Compound 16 | Compound 17 | Compound 18 |
|---|---|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Pyrazoline-indole hybrid | Pyrazoline-indole hybrid | Pyrazoline-indole hybrid |
| Substituents | - 4-Bromobenzamide - p-Tolyl |
- 4-Bromophenyl - 6,6-Dimethylindole |
- 4-Chlorophenyl - 6,6-Dimethylindole |
- 4-Methoxyphenyl - 6,6-Dimethylindole |
| Molecular Formula | C20H16BrN3OS | C25H24Br2N4O3S | C25H24BrClN4O3S | C26H27BrN4O4S |
| Melting Point | Not reported | 200–201 °C | 129–130 °C | 160–161 °C |
| Key IR Peaks (cm⁻¹) | Not available | 1653 (C=O), 3253–3433 (NH/NH2) | 1670 (C=O), 3068–3385 (NH/NH2) | 1675 (C=O), 3060–3370 (NH/NH2) |
| 1H-NMR Features | Not available | δ 7.44–8.07 (ArH), δ 9.02 (NH) | δ 7.56–8.10 (ArH), δ 11.06 (NH) | δ 7.50–8.20 (ArH), δ 10.85 (NH) |
Structural and Functional Differences
In contrast, Compounds 16–18 possess a pyrazoline-indole hybrid core, which may enhance hydrogen-bonding capacity due to the indole NH group .
Substituent Effects :
- The bromobenzamide group in the target compound differs from the sulfonamide groups in Compounds 16–18. Sulfonamides generally exhibit higher solubility due to their polar nature, whereas brominated benzamides may enhance lipophilicity and membrane permeability .
- Substituents on the aryl rings (e.g., Br in Compound 16 vs. Cl in Compound 17 vs. OCH3 in Compound 18) influence electronic properties. Bromine’s electron-withdrawing effect could reduce electron density on the pyrazole ring compared to methoxy’s electron-donating effect .
Thermal Stability :
- The higher melting point of Compound 16 (200–201 °C) compared to Compound 17 (129–130 °C) may reflect increased symmetry or stronger intermolecular forces (e.g., Br vs. Cl substituents) .
Spectral Data Insights
- IR Spectroscopy : All compounds show characteristic C=O stretches (~1650–1675 cm⁻¹) and NH/NH2 vibrations (~3060–3433 cm⁻¹). The absence of sulfonamide peaks (1162–1335 cm⁻¹) in the target compound distinguishes it from Compounds 16–18 .
- 1H-NMR : Aromatic proton signals in Compounds 16–18 appear between δ 7.44–8.20, consistent with substituted benzene rings. The target compound’s NMR data are unavailable, but similar patterns are expected for its p-tolyl and bromobenzamide groups .
Biological Activity
4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core with a bromine atom at the para position of the benzamide moiety. The presence of the p-tolyl substituent and an oxido group may enhance its biological activity by influencing its interaction with various biological targets.
Biological Activities
Research indicates that thienopyrazole derivatives exhibit a range of biological activities:
- Anti-inflammatory : Compounds in this class have shown efficacy in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
- Antimicrobial : Thienopyrazoles have demonstrated activity against a variety of pathogens, suggesting potential as antimicrobial agents.
- Antioxidant : Some derivatives act as antioxidants, protecting cells from oxidative stress.
- Anticancer : Studies have indicated that thienopyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
1. Antioxidant Activity
A study assessing new thieno[2,3-c]pyrazole compounds demonstrated their ability to protect erythrocytes from oxidative damage caused by 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, indicating their potential as antioxidants .
| Parameters | Control | 4-Nonylphenol | Thieno[2,3-c]pyrazole Compound |
|---|---|---|---|
| Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 |
2. Anticancer Potential
Thienopyrazole derivatives have been evaluated for their anticancer properties against various cancer cell lines. For instance, one study reported that certain derivatives inhibited Aurora-A kinase activity, which is crucial for cancer cell proliferation . Specific IC50 values were noted for different compounds:
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 7.01 ± 0.60 |
| B | NCIH460 | 8.55 ± 0.35 |
| C | MCF-7 | 14.31 ± 0.90 |
The mechanism through which thienopyrazoles exert their biological effects often involves interaction with specific enzymes or receptors. For example, some compounds selectively inhibit phosphodiesterase (PDE) enzymes which are implicated in inflammatory responses and other pathological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
